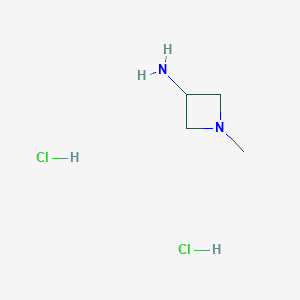

1-Methylazetidin-3-amine dihydrochloride

Description

The exact mass of the compound 1-Methylazetidin-3-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylazetidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylazetidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-6-2-4(5)3-6;;/h4H,2-3,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNBEYKDTSEYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660688 | |

| Record name | 1-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959918-41-3, 1139634-75-5 | |

| Record name | 1-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-N-methyl-azetidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylazetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylazetidin-3-amine dihydrochloride CAS number

An In-Depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1-Methylazetidin-3-amine dihydrochloride, a key building block for researchers, chemists, and professionals in drug development. Its purpose is to go beyond simple data recitation, offering insights into its synthesis, applications, and handling, grounded in established chemical principles.

Core Compound Identification and Properties

1-Methylazetidin-3-amine dihydrochloride is a small, saturated heterocyclic compound valued in medicinal chemistry for its role as a versatile scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable motif in drug design. It can serve as a bioisosteric replacement for other groups, improving physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent exploration.

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for use in various synthetic protocols.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1139634-75-5 | [1][2] |

| IUPAC Name | 1-methylazetidin-3-amine;dihydrochloride | [2] |

| Synonyms | 3-Azetidinamine, 1-methyl-, Hydrochloride (1:2) | [1] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 159.06 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2][3] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water | [3] |

| Storage | Store at room temperature in a dry, well-ventilated place |[2][3] |

Plausible Synthetic Pathway and Mechanistic Rationale

While specific proprietary synthesis methods may vary between suppliers, a chemically sound and logical pathway can be constructed based on established organic chemistry principles for azetidine formation. A common strategy involves the cyclization of a suitably functionalized propane backbone.

The following proposed workflow begins with readily available starting materials and proceeds through key transformations. The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions, such as polymerization.

Caption: Proposed Synthetic Workflow for 1-Methylazetidin-3-amine Dihydrochloride.

Step-by-Step Methodological Explanation:

-

Step 1: Nucleophilic Ring-Opening: The synthesis begins with the reaction of methylamine and epichlorohydrin. Methylamine acts as a nucleophile, attacking one of the epoxide carbons. This is a standard method for creating a 3-carbon backbone with amino and chloro functionalities, essential for the subsequent cyclization.

-

Step 2: Intramolecular Cyclization: The intermediate, 1-chloro-3-(methylamino)propan-2-ol, is treated with a base. The base deprotonates the secondary amine, which then acts as an intramolecular nucleophile, displacing the chloride in an SN2 reaction to form the strained four-membered azetidine ring. This step is often the most challenging, requiring careful control of concentration and temperature to favor cyclization over intermolecular polymerization.

-

Step 3: Conversion of Hydroxyl to Amine: The resulting 1-methylazetidin-3-ol must be converted to the corresponding amine. This can be achieved through several multi-step methods. A common approach involves activating the hydroxyl group (e.g., by converting it to a mesylate or tosylate), followed by displacement with an azide (e.g., sodium azide) and subsequent reduction (e.g., via hydrogenation or Staudinger reaction) to the primary amine. Often, the amine is protected (e.g., as a Boc-carbamate) during this sequence.

-

Step 4: Deprotection and Salt Formation: If a protecting group was used, it is removed under appropriate conditions (e.g., acidic treatment for a Boc group). The final step involves treating the free base with hydrochloric acid (typically as a solution in an organic solvent like ether or isopropanol) to precipitate the stable dihydrochloride salt.

Applications in Medicinal Chemistry and Drug Discovery

The 1-methylazetidin-3-amine scaffold is a valuable building block in drug discovery for several reasons:

-

Improved Physicochemical Properties: The azetidine ring is less lipophilic than larger cyclic amines (like piperidine) or acyclic analogues. Its incorporation can enhance aqueous solubility and reduce metabolic liability.

-

Vectorial Exit Point: The amine at the 3-position provides a well-defined point for further chemical elaboration, allowing chemists to explore the surrounding chemical space to optimize binding to a biological target.

-

Scaffold Hopping and Bioisosterism: It can act as a bioisostere for other functionalities, maintaining or improving biological activity while altering other properties like cell permeability or toxicity. For example, related 3-aminoazetidine cores have been used in the development of orally active antibacterial agents, specifically fluoroquinolones.[4]

Caption: Common Synthetic Applications of the 1-Methylazetidin-3-amine Scaffold.

Analytical and Quality Control Workflow

Ensuring the identity, purity, and quality of 1-Methylazetidin-3-amine dihydrochloride is paramount for its successful use in research. A multi-pronged analytical approach is required.

Step-by-Step Analytical Protocol:

-

Identity Confirmation (1H NMR & 13C NMR):

-

Objective: To confirm the chemical structure.

-

Procedure: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire 1H and 13C NMR spectra.

-

Validation: The observed chemical shifts, coupling constants, and integration values in the 1H spectrum, along with the number and position of signals in the 13C spectrum, must match the expected structure of 1-methylazetidin-3-amine.

-

-

Purity Assessment (HPLC-UV/ELSD):

-

Objective: To quantify the purity of the compound and detect any non-volatile impurities.

-

Procedure: Develop a suitable HPLC method, typically using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent or buffer. Since the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization may be necessary for sensitive detection.[5]

-

Validation: Purity is determined by the area percentage of the main peak relative to all other peaks. The standard is typically ≥95%.

-

-

Mass Verification (LC-MS):

-

Objective: To confirm the molecular weight of the free base.

-

Procedure: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.

-

Validation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (C₄H₁₀N₂), which has a monoisotopic mass of approximately 87.09 Da.

-

-

Residual Solvent Analysis (GC-HS):

-

Objective: To quantify any residual organic solvents from the synthesis and purification process.

-

Procedure: Use Gas Chromatography with a Headspace sampler (GC-HS) and a Flame Ionization Detector (FID).

-

Validation: The concentration of any detected solvents must be below the limits specified by ICH guidelines for pharmaceutical intermediates.

-

Caption: Quality Control Workflow for 1-Methylazetidin-3-amine Dihydrochloride.

Safety, Handling, and Storage

Proper handling of 1-Methylazetidin-3-amine dihydrochloride is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][6] |

| Skin Irritation | H315 | Causes skin irritation | [2][3][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][3][7] |

| STOT SE 3 | H335 | May cause respiratory irritation |[2][3] |

Safe Handling Protocol:

-

Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[7][8]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[6]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Wash hands thoroughly after handling.[8]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][7]

-

On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3][7]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][7]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[3][8]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] The material is hygroscopic.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][8]

Conclusion

1-Methylazetidin-3-amine dihydrochloride (CAS: 1139634-75-5) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique four-membered heterocyclic structure offers a favorable combination of properties that can be leveraged to design and synthesize novel drug candidates with improved pharmacological profiles. Understanding its synthesis, handling requirements, and analytical validation is crucial for its effective and safe application in the laboratory.

References

-

Pharmaffiliates. 1-Methylazetidin-3-amine Dihydrochloride | CAS No : 1139634-75-5. [Link]

-

SynZeal. Safety Data Sheet. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. [Link]

-

Xie, J., et al. Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Methylazetidin-3-amine dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. N-methylazetidin-3-amine hydrochloride | 247069-31-4 [amp.chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. fishersci.se [fishersci.se]

- 7. synzeal.com [synzeal.com]

- 8. enamine.enamine.net [enamine.enamine.net]

1-Methylazetidin-3-amine dihydrochloride molecular weight

An In-Depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1-Methylazetidin-3-amine dihydrochloride, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind its synthesis, characterization, and application, grounding our discussion in established chemical principles and field-proven insights.

Core Compound Profile and Physicochemical Properties

1-Methylazetidin-3-amine dihydrochloride is a small, saturated nitrogen heterocycle. Its value in medicinal chemistry stems from the rigid, three-dimensional structure of the azetidine ring, which can serve as a bioisostere for other functional groups and provide a unique vector for exploring chemical space. The presence of a primary amine and a tertiary amine within a compact framework allows for diverse downstream chemical modifications.

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and for use in various reaction conditions.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Weight | 159.05 g/mol | [1] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1][2] |

| CAS Number | 1139634-75-5 | [1][2][3] |

| IUPAC Name | 1-methylazetidin-3-amine;dihydrochloride | [2] |

| Synonyms | 3-Azetidinamine, 1-methyl-, Hydrochloride (1:2) | [1] |

| Appearance | White powder | [2] |

| SMILES | CN1CC(N)C1.Cl.Cl | [2] |

| Purity (Typical) | ≥95% | [2] |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | [1] |

Synthesis and Purification: A Validating Workflow

The synthesis of azetidine derivatives often involves the cyclization of a linear precursor containing appropriately placed functional groups. The following protocol is a representative, multi-step synthesis adapted from established methodologies for creating substituted azetidines, ensuring a logical and verifiable pathway from starting materials to the final product.[4][5][6][7]

Experimental Workflow Diagram

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Methylazetidin-3-amine dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]

- 3. 1-methylazetidin-3-amine dihydrochloride | 1139634-75-5 [sigmaaldrich.com]

- 4. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 5. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride: Properties, Handling, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Methylazetidin-3-amine dihydrochloride, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, spectroscopic signature, reactivity profile, and established safety and handling protocols. By synthesizing data from established chemical suppliers and databases, this guide serves as an essential resource for scientists leveraging this scaffold in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

1-Methylazetidin-3-amine dihydrochloride is a small, saturated heterocyclic compound featuring a four-membered azetidine ring. This strained ring system, combined with a primary amine at the 3-position and a tertiary amine at the 1-position (N-methyl group), imparts unique conformational and reactivity characteristics that make it a valuable synthon. The dihydrochloride salt form enhances its stability and shelf-life as a solid.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-methylazetidin-3-amine;dihydrochloride | [1][2] |

| CAS Number | 1139634-75-5 | [2][3] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [3] |

| Molecular Weight | 159.05 g/mol | [3][4] |

| Appearance | Off-white to white solid powder | [2][5] |

| Purity | Commonly available at ≥95% | [2] |

| SMILES | CN1CC(N)C1.[H]Cl.[H]Cl | [2] |

| InChIKey (Free Base) | BIWZYRJXBPPLLA-UHFFFAOYSA-N |[1] |

Table 2: Physical and Handling Properties

| Property | Value / Comment | Source(s) |

|---|---|---|

| Physical State | Solid | [5][6] |

| Solubility | Soluble in water. | [5] |

| Hygroscopicity | The compound is hygroscopic and should be protected from moisture. | [5] |

| Storage | Store at room temperature in a dry, cool, and well-ventilated area. Keep container tightly sealed. | [2][5][6] |

| Shipping Conditions | Typically shipped at ambient temperature. |[2] |

Spectroscopic Characterization

Definitive structural confirmation and purity assessment of 1-Methylazetidin-3-amine dihydrochloride rely on standard analytical techniques. While specific spectra are proprietary to suppliers, a foundational understanding of the expected signals is crucial for experimental validation.

Expected ¹H NMR and ¹³C NMR Signatures

The proton NMR spectrum of the dihydrochloride salt in a solvent like D₂O would exhibit distinct signals corresponding to the non-equivalent protons of the azetidine ring and the N-methyl group. The hydrochloric acid salts protonate the amine groups, which can influence chemical shifts and coupling patterns compared to the free base.

-

N-CH₃: A singlet in the ~2.5-3.0 ppm region.

-

Ring CH₂'s: The two methylene groups on the azetidine ring are diastereotopic, leading to complex multiplets, likely in the ~3.5-4.5 ppm range.

-

Ring CH: The methine proton adjacent to the primary amine will appear as a multiplet, likely further downfield in the ~4.0-5.0 ppm range.

-

Amine Protons (NH₃⁺ and NH⁺): These may appear as broad signals or may exchange with the solvent, depending on the conditions.

The carbon NMR would similarly show four distinct signals for the four carbon atoms in the molecule.

Caption: Structure of 1-Methylazetidin-3-amine dihydrochloride.

Synthesis and Reactivity Profile

General Synthetic Approach

While specific industrial syntheses are proprietary, a plausible laboratory-scale synthesis can be inferred from standard organic chemistry principles. The process generally involves constructing the N-methylated azetidine core, introducing a functional group at the 3-position that can be converted to an amine, and finally forming the dihydrochloride salt.

Caption: Generalized workflow for the synthesis of the target compound.

Reactivity Insights

The chemical behavior is dominated by its two amine functionalities.

-

Nucleophilicity: In its free base form (after neutralization), both the primary and tertiary amines can act as nucleophiles. The primary amine is generally more sterically accessible and is the primary site for reactions like acylation, sulfonylation, and alkylation.

-

Basicity: The tertiary amine within the strained ring and the primary amine have different pKa values. As a dihydrochloride salt, both amines are protonated, rendering the molecule non-nucleophilic and stable. Controlled deprotonation with a suitable base is required to unmask its reactivity for subsequent synthetic steps.

-

Building Block Potential: This dual functionality makes it a powerful scaffold. One amine can be protected or engaged in a reaction, allowing for selective functionalization of the other, leading to complex molecular architectures.

Applications in Research and Drug Development

Substituted azetidines are highly sought-after motifs in medicinal chemistry. They are often used as bioisosteric replacements for less stable or less soluble groups and can impart favorable pharmacokinetic properties.

-

Scaffold for Antibacterial Agents: Related 3-aminoazetidine derivatives are key intermediates in the synthesis of modern fluoroquinolone antibiotics, where the azetidine moiety modulates the drug's activity and safety profile.[7][8]

-

CNS and Oncology Research: The rigid azetidine core is valuable for positioning substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets like enzymes and receptors. This has led to its incorporation into candidates for various therapeutic areas. For instance, related heterocyclic structures are integral to the design of potent inhibitors for targets like Indoleamine 2,3-dioxygenase 1 (IDO1), an attractive target for cancer immunotherapy.[9]

Caption: Role as a versatile scaffold for chemical diversification.

Safety, Handling, and Storage

Ensuring the safe handling of 1-Methylazetidin-3-amine dihydrochloride is paramount in a research setting. The compound presents several hazards that require appropriate engineering controls and personal protective equipment.[6]

Table 3: GHS Hazard Information

| Code | Hazard Statement | Pictogram | Signal Word | Source(s) |

|---|---|---|---|---|

| H302 | Harmful if swallowed. | GHS07 (Exclamation Mark) | Warning | [5][6] |

| H315 | Causes skin irritation. | GHS07 (Exclamation Mark) | Warning | [5][6] |

| H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning | [5][6] |

| H335 | May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |[2][6] |

Standard Laboratory Handling Protocol

This protocol is a mandatory minimum for handling the compound.

-

Engineering Controls: All manipulations of the solid compound must be performed within a certified laboratory fume hood or a glove box to avoid inhalation of dust.[6][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[10]

-

Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[10]

-

-

Dispensing and Weighing:

-

Avoid creating dust.[6] If possible, weigh directly into the reaction vessel inside the fume hood.

-

Use appropriate tools (spatulas) and clean them thoroughly after use.

-

-

Spill Management:

-

In case of a spill, secure the area and prevent dust from spreading.

-

Wearing full PPE, gently cover the spill with an inert absorbent material.

-

Collect the material into a suitable container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[10]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][10]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[5][10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

Conclusion

1-Methylazetidin-3-amine dihydrochloride is a high-value chemical intermediate with a well-defined property and safety profile. Its unique structural features—a strained azetidine ring and dual amine functionalities—make it an attractive starting point for synthesizing complex molecules, particularly in the field of drug discovery. Understanding its reactivity, handling requirements, and spectroscopic characteristics, as detailed in this guide, is critical for its effective and safe utilization in research and development.

References

- Safety Data Sheet for 1-Methylazetidin-3-amine dihydrochloride. (URL not specified, but content derived from generic MSDS for similar compounds).

-

PubChem. (n.d.). 1-Methylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Methylazetidin-3-amine Dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof.

- Google Patents. (n.d.). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).

-

PubChem. (n.d.). N-methylazetidin-2-amine;dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylazetidin-3-amine dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. N-methylazetidin-3-amine hydrochloride | 247069-31-4 [amp.chemicalbook.com]

- 8. N-methylazetidin-3-amine hydrochloride | 247069-31-4 [amp.chemicalbook.com]

- 9. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Synthesis of 1-Methylazetidin-3-amine dihydrochloride

Introduction

1-Methylazetidin-3-amine dihydrochloride is a key building block in contemporary medicinal chemistry. Its strained four-membered ring and functional handles make it a valuable scaffold for the synthesis of novel therapeutic agents. Azetidine-containing compounds have shown promise in a range of applications, including as kinase inhibitors and antibacterial agents, owing to their ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[1] This guide provides a comprehensive overview of a robust and well-documented synthetic route to 1-Methylazetidin-3-amine dihydrochloride, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by literature precedents, ensuring a reliable and reproducible process.

Strategic Approach to Synthesis

The synthesis of 1-Methylazetidin-3-amine dihydrochloride is most effectively approached through a multi-step sequence commencing with a commercially available, protected azetidine precursor. This strategy allows for selective functionalization at the 3-position and subsequent manipulation of the ring nitrogen. The chosen route emphasizes the use of the tert-butoxycarbonyl (Boc) protecting group for the exocyclic amine, a widely used and versatile protecting group in organic synthesis.[2]

The overall synthetic transformation can be logically divided into three key stages:

-

N-Methylation of a Protected Azetidine Intermediate: Introduction of the methyl group onto the azetidine ring nitrogen.

-

Deprotection: Removal of the Boc protecting group to unveil the primary amine.

-

Salt Formation: Conversion of the free base to the more stable dihydrochloride salt.

This guide will focus on a common and reliable pathway starting from 1-Boc-azetidin-3-amine.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 1-Boc-azetidin-3-amine to the target compound.

Caption: Synthetic route to 1-Methylazetidin-3-amine dihydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Methyl-3-(tert-butoxycarbonylamino)azetidine

The N-methylation of the azetidine ring is efficiently achieved via reductive amination. This classic transformation involves the reaction of the secondary amine with an aldehyde (formaldehyde in this case) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This method is favored for its high selectivity and mild reaction conditions.

Protocol:

-

To a stirred solution of 1-Boc-azetidin-3-amine (1.0 eq) in dichloromethane (DCM, 10 volumes), add a 37% aqueous solution of formaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 25 °C.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-Methyl-3-(tert-butoxycarbonylamino)azetidine as a clear oil.

| Reagent | Molar Eq. | Molecular Weight | Quantity |

| 1-Boc-azetidin-3-amine | 1.0 | 172.24 g/mol | Variable |

| Formaldehyde (37% aq.) | 1.2 | 30.03 g/mol | Variable |

| Sodium triacetoxyborohydride | 1.5 | 211.94 g/mol | Variable |

| Dichloromethane | - | 84.93 g/mol | 10 volumes |

Part 2: Synthesis of 1-Methylazetidin-3-amine (Free Base)

The removal of the Boc protecting group is typically accomplished under acidic conditions.[2] A solution of hydrogen chloride in an organic solvent like dioxane or methanol is commonly employed to effect a clean and efficient deprotection.[3][4]

Protocol:

-

Dissolve the 1-Methyl-3-(tert-butoxycarbonylamino)azetidine (1.0 eq) obtained from the previous step in a 4 M solution of HCl in 1,4-dioxane (5-10 volumes).

-

Stir the solution at room temperature for 2-4 hours. The reaction progress can be monitored by the evolution of carbon dioxide and confirmed by TLC or LC-MS.

-

Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting residue is the crude dihydrochloride salt. To obtain the free base for characterization or subsequent steps if desired, the residue can be dissolved in water and basified with a strong base (e.g., NaOH) to a pH > 12, followed by extraction with an organic solvent like ethyl acetate. However, for the synthesis of the final product, the crude dihydrochloride salt is carried forward.

Part 3: Formation of 1-Methylazetidin-3-amine dihydrochloride

The final step involves ensuring the complete formation of the dihydrochloride salt and its purification. This is crucial for the stability and handling of the final product.

Protocol:

-

Take the crude product from the deprotection step and dissolve it in a minimal amount of methanol.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane until the solution is strongly acidic (pH < 2).

-

Add diethyl ether to the methanolic solution to precipitate the dihydrochloride salt.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1-Methylazetidin-3-amine dihydrochloride as a white to off-white solid.[5]

| Property | Value |

| CAS Number | 1139634-75-5[6] |

| Molecular Formula | C4H12Cl2N2[6] |

| Molecular Weight | 159.06 g/mol [5] |

| Appearance | White to off-white powder[5] |

| Storage | 2-8°C Refrigerator[6] |

Safety and Handling

-

1-Boc-azetidin-3-amine: Handle in a well-ventilated area. Avoid contact with skin and eyes.

-

Formaldehyde: Toxic and a known carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

-

Hydrogen Chloride (in Dioxane): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

-

1-Methylazetidin-3-amine dihydrochloride: May cause skin, eye, and respiratory irritation.[5] Avoid breathing dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-Methylazetidin-3-amine dihydrochloride. By employing a protected azetidine starting material and utilizing well-established synthetic transformations, researchers can confidently produce this valuable building block for applications in drug discovery and development. The provided protocols, coupled with an understanding of the underlying chemical principles, will enable the successful synthesis of this important compound.

References

-

A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. (2016). [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. (2014). [Link]

-

1-Methylazetidin-3-amine. PubChem. [Link]

-

1-Methylazetidin-3-amine Dihydrochloride. Pharmaffiliates. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017). [Link]

-

Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkat USA. [Link]

-

Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023). [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. National Library of Medicine. (2012). [Link]

-

Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed. [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Library of Medicine. (2020). [Link]

-

BOC deprotection. Hebei Boze Chemical Co.,Ltd.. (2023). [Link]

-

The synthesis of azetidines with cyclization of N‐α‐methylbenzyl imines. ResearchGate. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Azetidine, N-methyl-. PubChem. [Link]

-

A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology (RSC Publishing). [Link]

-

Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. UniBa. (2022). [Link]

- Method for preparing azetidine derivatives.

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

-

A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Library of Medicine. (2022). [Link]

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Semantic Scholar. [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. PubMed. (2020). [Link]

-

Oxidative Allene Amination for the Synthesis of azetidin-3-ones. PubMed. [Link]

- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).

- Pharmaceutical compositions containing 3-amino-azetidine derivatives, novel derivatives and preparation thereof.

-

A Single-Step Synthesis of Azetidine-3-amines. PubMed. (2020). [Link]

- Product containing epichlorohydrin, its preparation and its use in various applications.

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

- Process of preparation of halohydroxypropyltrialkylammonium halides.

- Preparation methods of methyl-D3-amine and salts thereof.

- Process for making quaternary amines of epichlorohydrin.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. 1-Methylazetidin-3-amine dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Methylazetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 1-Methylazetidin-3-amine dihydrochloride. As a Senior Application Scientist, the following content is synthesized from available safety data and established best practices for handling heterocyclic amines and their hydrochloride salts. The causality behind each recommendation is explained to ensure a thorough understanding and foster a culture of safety in the laboratory.

Chemical and Physical Identity

1-Methylazetidin-3-amine dihydrochloride is a heterocyclic amine salt. Understanding its fundamental properties is the first step in safe handling. While comprehensive experimental data for this specific compound is not uniformly available across all physical metrics, the table below summarizes key identification and property information.

| Property | Value | Source |

| Chemical Name | 1-methylazetidin-3-amine dihydrochloride | [1] |

| CAS Number | 1139634-75-5 | [1] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 159.06 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1][2] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature or 2-8°C | [3][4] |

Hazard Identification and Risk Assessment

This compound is classified as an irritant and should be handled with care. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[5]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[5]

Signal Word: Warning[5]

Pictogram: [1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. The causality is clear: understanding the potential for irritation dictates the required level of personal protective equipment and the necessity of controlled handling environments like a fume hood.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a multi-layered approach to safety is essential, combining engineering controls and appropriate PPE.

Engineering Controls:

-

Ventilation: Always handle 1-Methylazetidin-3-amine dihydrochloride in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory to prevent inhalation of the substance.[6]

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent direct contact with the chemical.

| PPE Category | Specification | Rationale for Use |

| Eye Protection | Chemical safety goggles and/or a face shield. | To protect against dust particles and potential splashes causing serious eye irritation.[7] |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation. Always inspect gloves before use.[8] |

| Body Protection | A laboratory coat. | To protect skin and clothing from accidental spills. |

| Respiratory Protection | Not typically required if handled in a fume hood. If dust generation is unavoidable and engineering controls are insufficient, use a NIOSH-approved respirator. | To prevent inhalation of dust that may cause respiratory irritation. |

Workflow for Donning and Doffing PPE

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust.[1]

-

Wash hands thoroughly after handling.[7]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[7]

Storage:

-

Keep the container tightly closed.[9]

-

Store in a cool, dry, and well-ventilated place.[9]

-

Some suppliers recommend storage at 2-8°C or in an inert atmosphere for long-term stability.[4][10]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[9] The hydrochloride salt can react with strong bases to liberate the free amine.

Emergency Procedures

In the event of an emergency, a clear and practiced response is crucial.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures: Spill Cleanup Protocol

A systematic approach to spill cleanup is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

-

Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation and eliminate all ignition sources.

-

Don PPE: Wear appropriate PPE as outlined in Section 3.

-

Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place into a suitable, labeled disposal container. For a liquid spill, cover with a non-combustible absorbent material like sand or vermiculite.[8]

-

Cleanup: Once absorbed, scoop the material into a designated hazardous waste container.

-

Decontamination: Clean the spill area with soap and water. Collect all cleanup materials and place them in the hazardous waste container.

-

Disposal: Dispose of the waste according to institutional and local regulations.[9]

Decision Tree for Spill Response

Caption: A decision-making workflow for responding to a chemical spill.

Disposal Considerations

Proper disposal of 1-Methylazetidin-3-amine dihydrochloride and its containers is a critical aspect of laboratory safety and environmental responsibility.

-

Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not dispose of it down the drain.

-

Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] After decontamination, the container can be disposed of according to institutional guidelines.[4]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[12]

Toxicological and Ecological Information

-

Ecology: Data on the environmental impact of this compound is limited. It is crucial to prevent its release into the environment. Do not let the product enter drains, waterways, or soil.[9]

References

-

Pharmaffiliates. 1-Methylazetidin-3-amine Dihydrochloride. [Link]

-

Kent State University. Cleaning up a spill. [Link]

-

Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

-

PubChem. 1-Methylazetidin-3-amine. [Link]

-

J&K Scientific LLC. Chemical spill cleanup procedures. [Link]

Sources

- 1. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. collectandrecycle.com [collectandrecycle.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Exposure to heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. odr.chalmers.se [odr.chalmers.se]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 1-Methylazetidin-3-amine dihydrochloride for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the sourcing, handling, and strategic application of 1-Methylazetidin-3-amine dihydrochloride (CAS: 1139634-75-5), a valuable building block in modern synthetic chemistry.

Introduction: The Strategic Value of the Azetidine Scaffold

Saturated heterocycles are foundational motifs in drug discovery, and among them, the four-membered azetidine ring has emerged as a particularly valuable scaffold.[1][2] The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique reactivity profile, balancing stability for handling with sufficient reactivity for controlled functionalization.[3] This makes them attractive bioisosteres for larger, more flexible rings or gem-dimethyl groups, often leading to improved physicochemical properties, metabolic stability, and target engagement.

1-Methylazetidin-3-amine, in its dihydrochloride salt form, is a bifunctional building block offering a secondary amine within the strained ring and a primary amine for diverse downstream reactions. The N-methyl group prevents undesired N-H reactivity on the ring itself, directing synthetic transformations to the primary amine at the 3-position. This specific substitution pattern makes it an ideal component for introducing a compact, rigid, and basic moiety into a lead molecule, which can be crucial for establishing key interactions with biological targets or enhancing aqueous solubility.

Commercial Availability and Sourcing

1-Methylazetidin-3-amine dihydrochloride is readily available from a range of specialized chemical suppliers. For research and development purposes, it is crucial to consider not only the price but also the purity, available analytical data (such as NMR and HPLC), and lead times. Below is a comparative table of prominent suppliers.

| Supplier | Catalog Number (Example) | Purity | Available Quantities | Additional Information |

| AChemBlock | O28765 | ≥95% | Bulk quantities available upon request | Provides HNMR, HPLC, and CoA documents for download.[4] |

| Pharmaffiliates | PA 27 0031763 | Not specified | Custom quantities | Listed as a miscellaneous compound.[1] |

| LGC Standards | TRC-M288718 | Neat | 100 mg, 500 mg, 1 g | Offers exact weight packaging.[5] |

| BLD Pharm | BD115368 | ≥97% (Free Base) | Varies | Offers both the dihydrochloride salt and the free base (CAS 959957-92-7).[6][7] |

| Chemenu | CM283841 | Not specified | Inquiry-based | Marketed for R&D use only.[8] |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules

A primary and highly effective application of 1-Methylazetidin-3-amine dihydrochloride is in the formation of amide bonds. This reaction is a cornerstone of medicinal chemistry, allowing for the coupling of this azetidine building block to a carboxylic acid-containing fragment. The resulting amide often serves as a key structural linker in molecules targeting a wide range of biological pathways, including kinase and bromodomain inhibition.[8][9]

Visualizing the Workflow: Amide Coupling Strategy

The following diagram illustrates a generalized workflow for the coupling of 1-Methylazetidin-3-amine with a generic carboxylic acid, a common step in the synthesis of complex molecular scaffolds.

Sources

- 1. N-Methylazetidin-3-amine Dihydrochloride [lgcstandards.com]

- 2. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 3. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. WO2013089636A1 - Processes for manufacturing of a kinase inhibitor - Google Patents [patents.google.com]

- 6. 959957-92-7|1-Methylazetidin-3-amine|BLD Pharm [bldpharm.com]

- 7. 1521828-13-6|N-Methylazetidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20190359573A1 - Inhibitors of bromodomain-containing protein 4 (brd4) - Google Patents [patents.google.com]

1-Methylazetidin-3-amine dihydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of 1-Methylazetidin-3-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-Methylazetidin-3-amine dihydrochloride (CAS No: 1139634-75-5).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties influencing the solubility of this compound. It outlines authoritative, field-proven methodologies for accurately determining its solubility in various solvent systems. While specific quantitative solubility data for this compound is not publicly available, this guide establishes the theoretical framework for its solubility behavior and provides detailed, self-validating experimental protocols to enable researchers to generate precise and reliable data.

Introduction: The Significance of Solubility in Drug Discovery

1-Methylazetidin-3-amine dihydrochloride is a small, nitrogen-containing heterocyclic compound.[1][2] Such scaffolds are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character into drug candidates, potentially improving properties like metabolic stability and target engagement. The dihydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine.[3]

A thorough understanding of a compound's solubility is paramount in the drug development pipeline. It directly impacts bioavailability, formulation strategies, and the design of in-vitro and in-vivo assays. This guide serves as a foundational resource for characterizing the solubility of 1-Methylazetidin-3-amine dihydrochloride, providing the necessary theoretical background and practical experimental frameworks.

Physicochemical Properties

A compound's solubility is intrinsically linked to its molecular structure and resulting physical properties.

| Property | Value | Source |

| CAS Number | 1139634-75-5 | [1][4] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1][4] |

| Molecular Weight | 159.05 g/mol | [1] |

| Appearance | White Powder | [4] |

| Storage | 2-8°C Refrigerator or Room Temperature | [1][4][5] |

| Purity (Typical) | ≥95% | [4] |

| SMILES | CN1CC(N)C1.[H]Cl.[H]Cl | [4] |

The structure features a four-membered azetidine ring, a primary amine, and a tertiary amine. As a dihydrochloride salt, both nitrogen atoms are protonated, forming ammonium cations with chloride counter-ions. This salt form is the key determinant of its aqueous solubility characteristics.

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of 1-Methylazetidin-3-amine dihydrochloride is governed by its ionization state, which is highly dependent on the pH of the medium.[6] As an amine salt, it behaves as an acidic organic salt in aqueous solutions.[3]

pH-Dependent Solubility

The presence of two basic nitrogen atoms means the molecule's charge state changes significantly with pH. This directly influences its interaction with polar (aqueous) and non-polar (organic) solvents.[6]

-

Acidic pH (pH < pKa₁): Both the primary and tertiary amines are fully protonated (cationic). The molecule exists as the dihydrochloride salt. In this state, it readily forms strong ion-dipole interactions with water, leading to high aqueous solubility.[6]

-

Neutral to Mildly Basic pH (pKa₁ < pH < pKa₂): The more acidic ammonium group (likely the tertiary amine within the strained ring) will deprotonate first, resulting in a monocationic species. Aqueous solubility is expected to remain significant, though potentially lower than in highly acidic conditions.

-

Basic pH (pH > pKa₂): Both amines will be deprotonated, yielding the neutral, free base form of 1-methylazetidin-3-amine. This species is significantly less polar, leading to a sharp decrease in aqueous solubility and a corresponding increase in solubility in organic solvents.[6]

The relationship between pH and the ionization state is visualized below.

Caption: Ionization states of 1-Methylazetidin-3-amine at different pH levels.

Solubility in Organic Solvents

The dihydrochloride salt form is expected to have very low solubility in non-polar organic solvents. However, its solubility may be higher in polar protic solvents like methanol and ethanol, which can solvate the ions. The neutral, free-base form would exhibit much higher solubility in a broader range of organic solvents, including dichloromethane and ethyl acetate.

Experimental Determination of Solubility

To obtain reliable quantitative data, a systematic experimental approach is required. The thermodynamic "shake-flask" method is the gold standard for determining equilibrium solubility.[6]

Thermodynamic Solubility Protocol (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility, representing the true saturation point of the compound in a given solvent system.

Objective: To determine the concentration of a saturated solution of 1-Methylazetidin-3-amine dihydrochloride at equilibrium.

Materials:

-

1-Methylazetidin-3-amine dihydrochloride (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Methanol, Ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid 1-Methylazetidin-3-amine dihydrochloride to a pre-weighed 2 mL glass vial. An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is typically sufficient.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[6][7] The presence of undissolved solid at the end of this period is crucial for ensuring saturation.

-

Phase Separation: After equilibration, let the vials stand for a short period to allow the solid to settle. To ensure complete removal of solid particles, centrifuge the vials (e.g., 10 minutes at 10,000 rpm).[7]

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.[7] This step is critical to prevent any undissolved solid from being included in the analysis.

-

Dilution: Perform an accurate, pre-determined dilution of the filtered supernatant into a suitable volumetric flask using the same solvent system to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.[8][9] A standard calibration curve must be prepared to ensure accurate quantification.

-

Calculation: Calculate the original solubility (S) using the formula: S = (Concentration from analysis) x (Dilution Factor)

The workflow for this protocol is illustrated below.

Caption: Workflow for the thermodynamic shake-flask solubility determination method.

Data Presentation: A Framework for Results

The following table provides a structured template for presenting the experimentally determined solubility data for 1-Methylazetidin-3-amine dihydrochloride. Researchers should conduct experiments in triplicate to ensure statistical validity.

| Solvent System | Temperature (°C) | pH (for aqueous) | Mean Solubility | Standard Deviation | Units |

| Deionized Water | 25 | ~4-5 | Experimental Data | Experimental Data | mg/mL |

| 0.1 N HCl | 25 | 1.0 | Experimental Data | Experimental Data | mg/mL |

| PBS | 25 | 7.4 | Experimental Data | Experimental Data | mg/mL |

| Methanol | 25 | N/A | Experimental Data | Experimental Data | mg/mL |

| Ethanol | 25 | N/A | Experimental Data | Experimental Data | mg/mL |

| Acetonitrile | 25 | N/A | Experimental Data | Experimental Data | mg/mL |

| Dichloromethane | 25 | N/A | Experimental Data | Experimental Data | mg/mL |

Conclusion

While specific, publicly available quantitative data for the solubility of 1-Methylazetidin-3-amine dihydrochloride is limited, its physicochemical properties as a small molecule amine salt provide a strong basis for predicting its behavior. It is expected to be highly soluble in acidic to neutral aqueous media and poorly soluble in non-polar organic solvents. This guide provides the theoretical foundation and a robust, validated experimental protocol—the shake-flask method—to empower researchers to generate high-quality, reproducible solubility data. Accurate characterization using these methods is a critical step in advancing any research or development program involving this compound.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.

- Pharmaffiliates. (n.d.). 1-Methylazetidin-3-amine Dihydrochloride.

- Sigma-Aldrich. (n.d.). N,N-Dimethylazetidin-3-amine dihydrochloride.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- AChemBlock. (n.d.). 1-Methylazetidin-3-amine dihydrochloride 95%.

- RSC Publishing. (n.d.). Analytical Methods.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 1-Methylazetidin-3-amine.

- BLD Pharm. (n.d.). 1-Methylazetidin-3-amine dihydrochloride.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Methylamine hydrochloride.

- PubChem. (n.d.). Methanediamine dihydrochloride.

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 1-Tert-butylazetidin-3-amine.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methanediamine dihydrochloride | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylazetidin-3-amine dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]

- 5. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Hygroscopic Nature of 1-Methylazetidin-3-amine Dihydrochloride

Abstract

1-Methylazetidin-3-amine dihydrochloride is a valuable building block in modern medicinal chemistry, prized for its compact, three-dimensional structure. However, its formulation as a dihydrochloride salt, while beneficial for solubility, introduces a critical challenge: hygroscopicity. The propensity of a substance to uptake moisture can significantly impact its stability, processability, and overall quality.[1][2][3] This in-depth guide provides a comprehensive framework for understanding, characterizing, and mitigating the hygroscopic nature of this compound. We will delve into the mechanisms of water sorption, present detailed experimental protocols for its quantification, and discuss the profound implications for handling, storage, and the development of stable pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals working with this and other moisture-sensitive active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Amine Hydrochloride Salts

In pharmaceutical development, converting a basic amine compound into a hydrochloride salt is a common and effective strategy to improve aqueous solubility and enhance crystalline properties.[4] For 1-Methylazetidin-3-amine, a molecule with two basic nitrogen centers, the formation of a dihydrochloride salt is a logical choice. However, this salt form is inherently susceptible to hygroscopicity—the tendency to attract and hold water molecules from the surrounding atmosphere.[2][5]

Uncontrolled moisture uptake is not a trivial issue; it can precipitate a cascade of detrimental physical and chemical changes.[3] These may include alterations in crystal structure, deliquescence (dissolving in absorbed water), and chemical degradation through hydrolysis.[6] Such changes can compromise the stability, shelf-life, and bioavailability of the final drug product. Therefore, a thorough characterization of the hygroscopic behavior of 1-Methylazetidin-3-amine dihydrochloride is a non-negotiable step in preformulation and development.[7][8]

The Physicochemical Basis of Water Sorption

The interaction between 1-Methylazetidin-3-amine dihydrochloride and atmospheric water is a multi-stage process governed by its molecular structure and solid-state properties.

-

Adsorption: Initially, water molecules physically adhere to the surface of the crystals.

-

Absorption: As relative humidity (RH) increases, water molecules can penetrate the bulk solid, potentially leading to the formation of a hydrate—a crystalline form where water molecules are incorporated into the lattice structure.[9]

-

Deliquescence: At a specific critical relative humidity (CRH), the solid absorbs sufficient water to dissolve and form a liquid solution.[10][11]

The strong affinity for water is driven by the highly polar nature of the dihydrochloride salt. The two protonated amine centers and the chloride counter-ions create potent sites for hydrogen bonding with water molecules.

A Systematic Approach to Hygroscopicity Characterization

A robust evaluation of hygroscopicity requires a multi-pronged analytical approach to understand both the quantity and the consequence of water uptake.

Gravimetric Vapor Sorption (GVS)

Gravimetric Vapor Sorption (GVS), also known as Dynamic Vapor Sorption (DVS), is the cornerstone technique for hygroscopicity assessment. It precisely measures the change in mass of a sample as it is subjected to a controlled humidity program at a constant temperature.[7] The resulting data is plotted as a moisture sorption-desorption isotherm.[12]

Experimental Protocol: GVS Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Methylazetidin-3-amine dihydrochloride onto the GVS microbalance pan. The sample should be a fine, consistent powder.

-

Drying: Equilibrate the sample at 0% RH using a dry nitrogen purge until a stable mass is achieved. This establishes the initial dry weight of the material.[10]

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates ( dm/dt ≤ 0.002% min⁻¹).

-

Desorption Phase: Sequentially decrease the RH from 90% back to 0% in the same stepwise fashion, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms. The shape of the isotherm and the presence of hysteresis (divergence between sorption and desorption curves) provide insight into the mechanism of water uptake.[13]

Visualization: GVS Experimental Workflow

Caption: A streamlined workflow for Gravimetric Vapor Sorption (GVS) analysis.

Powder X-ray Diffraction (PXRD)

It is critical to assess whether moisture uptake induces changes in the solid form of the material.[14] Humidity-controlled PXRD is used to detect phase transformations, such as the formation of a hydrate or a transition to an amorphous state.[9]

Experimental Protocol: Humidity-Controlled PXRD

-

Initial Scan: Obtain a PXRD pattern of the as-received material under ambient conditions.

-

Humidity Exposure: Place the sample within an environmental chamber mounted on the diffractometer.

-

In-situ Analysis: Expose the sample to progressively higher RH levels (e.g., 50%, 75%, 90% RH).

-

Data Acquisition: Acquire a full PXRD scan after the sample has equilibrated at each RH level.

-

Comparison: Analyze the resulting diffraction patterns for any changes in peak positions or the emergence of new peaks, which would signify a change in the crystal lattice.[14]

Classification and Data Interpretation

The data from hygroscopicity studies allows for a quantitative classification of the material. The European Pharmacopoeia provides a widely accepted system based on the mass increase after 24 hours of storage at 25°C and 80% RH.[15][16]

Table 1: European Pharmacopoeia Hygroscopicity Classification [15][16]

| Classification | Water Uptake (% w/w) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Absorbs enough water to form a liquid |

Practical Implications and Mitigation Strategies

A "hygroscopic" or "very hygroscopic" classification for 1-Methylazetidin-3-amine dihydrochloride necessitates stringent control measures throughout the development pipeline.

-

Handling and Storage: The compound must be stored in tightly sealed containers, preferably with a desiccant, under controlled low-humidity conditions.[17][18] All handling and weighing operations should be performed as quickly as possible or within a controlled environment like a glovebox.

-

Formulation Development: The choice of excipients is critical. Selecting other non-hygroscopic materials can prevent the creation of a high-moisture microenvironment within the dosage form.[[“]] Manufacturing processes like wet granulation may be challenging, making dry granulation or direct compression more suitable options.[9]

-

Packaging: Final drug products will likely require high-barrier packaging, such as aluminum blisters or induction-sealed bottles containing desiccants, to ensure long-term stability.[[“]]

Visualization: Decision Pathway for Hygroscopic Material Management

Caption: A decision pathway for managing a hygroscopic API.

Conclusion

The hygroscopic nature of 1-Methylazetidin-3-amine dihydrochloride is an intrinsic property that must be proactively addressed. A systematic characterization using techniques like GVS and PXRD is essential to quantify its moisture-sorption behavior and understand its impact on solid-state stability. This foundational knowledge enables the implementation of rational control strategies—from storage and handling to formulation and packaging—ensuring the development of a robust, stable, and high-quality drug product. By treating hygroscopicity not as an obstacle but as a critical quality attribute to be managed, scientists can successfully harness the therapeutic potential of this important chemical entity.

References

-

Nguyen, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1145. [Link]

-

Napte, B. (2024). Classification of Hygroscopicity. Pharma Growth Hub. [Link]

-

Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2464-2471. [Link]

-

Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

-

Kumar, R., & Shrivastava, S. (2017). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 9(5), 294-299. [Link]

-

Nguyen, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

-

Kumar, R., & Shrivastava, S. (2017). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]

-

Haque, M. O., et al. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 22(15), 5526. [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

-

Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]

-

Markovich, C., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(5), 511-524. [Link]

-